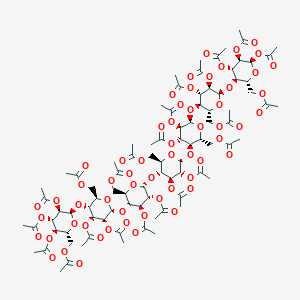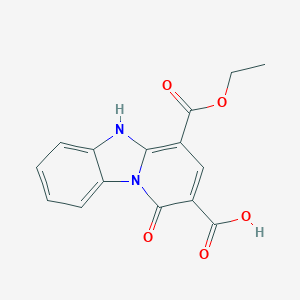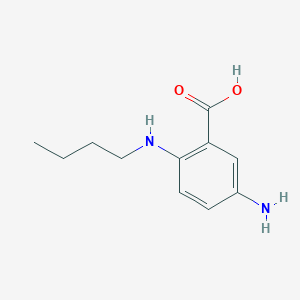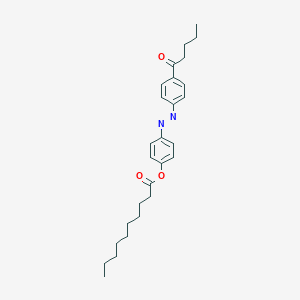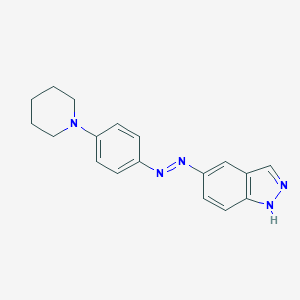
5-(4'-(N-Piperidinyl)phenylazo)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4'-(N-Piperidinyl)phenylazo)indazole, commonly known as PIPER, is a synthetic compound that is widely used in scientific research. This compound has gained much attention due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mechanism Of Action
The mechanism of action of PIPER is complex and not fully understood. It is believed that PIPER acts as an allosteric modulator of GPCRs, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. PIPER binds to a specific site on the GPCR, which induces a conformational change in the receptor, leading to the activation or inhibition of downstream signaling pathways.
Biochemical And Physiological Effects
PIPER has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. PIPER has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Advantages And Limitations For Lab Experiments
PIPER has several advantages for lab experiments. It is a potent and selective modulator of GPCRs, making it a valuable tool for studying the role of GPCRs in various physiological processes. PIPER is also stable and can be easily synthesized in large quantities. However, PIPER has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of PIPER in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain. PIPER can also be used to study the role of GPCRs in various physiological processes, leading to a better understanding of these processes and the development of new therapies. Additionally, PIPER can be modified to improve its solubility and reduce its toxicity, making it a more useful tool for scientific research.
Conclusion:
In conclusion, PIPER is a synthetic compound with unique properties and potential applications in various fields. The synthesis of PIPER is a complex process that requires expertise in organic chemistry. PIPER has been extensively used in scientific research for its potential applications in studying the mechanism of action of various proteins, enzymes, and receptors. PIPER has several advantages for lab experiments, including its potency, selectivity, and stability. However, PIPER has some limitations, including its potential toxicity and limited solubility. There are several future directions for the use of PIPER in scientific research, including the development of new drugs and the study of GPCRs in various physiological processes.
Synthesis Methods
The synthesis of PIPER involves several steps, including the reaction of 5-nitroindazole with piperidine, followed by the reduction of the nitro group to an amino group. The final step involves the diazotization of the amino group and coupling with 4-(N-piperidinyl)aniline to form the desired compound. The synthesis of PIPER is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
PIPER has been extensively used in scientific research for its potential applications in various fields. It has been used as a tool to study the mechanism of action of various proteins, enzymes, and receptors. PIPER has been used to study the interaction between G protein-coupled receptors (GPCRs) and their ligands. It has also been used to study the activation and inhibition of various enzymes, including protein kinases and phosphatases.
properties
CAS RN |
122168-72-3 |
|---|---|
Product Name |
5-(4'-(N-Piperidinyl)phenylazo)indazole |
Molecular Formula |
C18H19N5 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22) |
InChI Key |
BKTUVLHICOQRJQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
synonyms |
5-(4'-(N-piperidinyl)phenylazo)indazole 5PI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
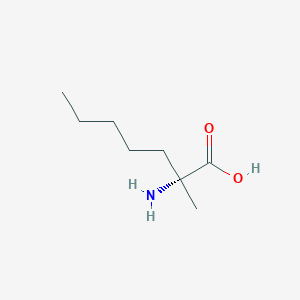
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
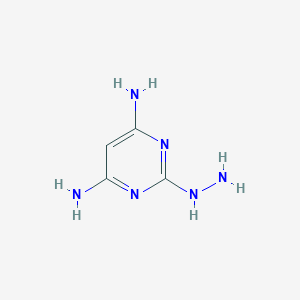
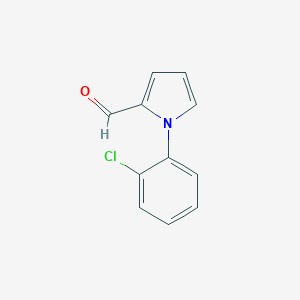
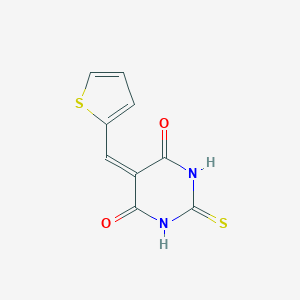
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
